molecular formula C15H15N3O2S B11135837 2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11135837
M. Wt: 301.4 g/mol
InChI Key: IOROPWXSDUGAGY-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features an indole and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 5-methoxyindole, is reacted with an appropriate acylating agent to introduce the acetamide group.

    Thiazole Formation: The thiazole ring is synthesized separately, often starting from a thioamide and an α-haloketone.

    Coupling Reaction: The indole derivative and the thiazole derivative are then coupled under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and continuous flow chemistry techniques.

    Purification: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the indole ring can undergo oxidation to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: 2-(5-hydroxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.

    Reduction: 2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)ethylamine.

    Substitution: 2-(5-methoxy-1H-indol-1-yl)-N-(5-bromo-1,3-thiazol-2-yl)acetamide.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Material Science: Incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its binding affinity to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Antimicrobial Activity: Tested for its efficacy against various microbial strains.

Industry

    Dye Synthesis: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide depends on its specific application:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)ethanamine: Similar structure but with an ethylamine group instead of an acetamide.

    2-(5-hydroxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

    Structural Features: The combination of an indole and a thiazole ring in a single molecule is relatively unique and can impart distinct chemical and biological properties.

    Functional Groups: The presence of both a methoxy group and an acetamide group allows for diverse chemical reactivity and potential biological activity.

This compound’s unique structure and functional groups make it a versatile candidate for various scientific and industrial applications.

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H15N3O2S/c1-10-8-16-15(21-10)17-14(19)9-18-6-5-11-7-12(20-2)3-4-13(11)18/h3-8H,9H2,1-2H3,(H,16,17,19)

InChI Key

IOROPWXSDUGAGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

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